3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- is a complex organic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its unique structure, which includes a quinoline core, a cyclopropyl group, and a piperazinyl moiety, contributes to its potent biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This step involves the cyclization of an appropriate precursor to form the quinoline ring.
Introduction of the cyclopropyl group: This is achieved through a cyclopropanation reaction using reagents like diazomethane.
Methoxylation and piperazinylation:
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its antibacterial properties and its mechanism of action against various pathogens.
Medicine: It serves as a lead compound in the development of new antibiotics and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- stands out due to its unique combination of substituents, which confer specific pharmacological properties. Its methoxy and piperazinyl groups enhance its antibacterial activity and improve its pharmacokinetic profile, making it a valuable compound in the development of new antibiotics.
Properties
CAS No. |
1219097-43-4 |
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Molecular Formula |
C19H23BrFN3O4 |
Molecular Weight |
456.3060232 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-4-oxo-, hydrobroMide |
Origin of Product |
United States |
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